molecular formula C20H26N2O4S B2443116 Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate CAS No. 1286713-81-2

Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2443116
CAS No.: 1286713-81-2
M. Wt: 390.5
InChI Key: QFXDFVQGPDRXCB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that features a thiazole ring, a piperidine ring, and an ester functional group

Properties

IUPAC Name

ethyl 4-[4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-4-25-17(24)8-7-16(23)22-11-9-15(10-12-22)26-20-21-18-13(2)5-6-14(3)19(18)27-20/h5-6,15H,4,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXDFVQGPDRXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=NC3=C(C=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the thiazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study the function of thiazole-containing biomolecules.

    Industrial Applications: The compound’s reactivity makes it useful in the synthesis of more complex molecules, which can be used in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share the thiazole ring structure.

    Piperidine Derivatives: Compounds such as piperidine and its N-substituted derivatives.

Uniqueness

Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is unique due to the combination of the thiazole and piperidine rings with an ester functional group. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler thiazole or piperidine derivatives.

Biological Activity

Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects observed in research studies.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 4,7-dimethylbenzo[d]thiazole with piperidine derivatives and subsequent esterification. Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound). For instance, similar thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-7 (Breast)12.5Apoptosis induction
Compound BHeLa (Cervical)15.0Cell cycle arrest
Ethyl 4...A549 (Lung)TBDTBD

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. In vitro studies using broth microdilution methods have shown that certain derivatives exhibit promising antibacterial and antifungal activities. For example, compounds derived from thiazole scaffolds have been reported to inhibit growth against pathogens such as Staphylococcus aureus and Candida albicans.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell metabolism or pathogen survival.
  • Receptor Modulation : It may act on various cellular receptors, influencing signaling pathways that control cell growth and apoptosis.
  • Oxidative Stress Induction : Some studies suggest that thiazole derivatives can increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and cell death.

Case Studies and Research Findings

  • Antitumor Efficacy Study : A study evaluating the effects of a thiazole derivative similar to this compound) on Ehrlich Ascites Carcinoma (EAC) cells showed a complete reduction in tumor cell viability at certain concentrations. The study utilized molecular docking to predict interactions with tumor-related receptors, confirming the compound's potential as an antitumor agent .
  • Antimicrobial Activity Assessment : Another research effort focused on assessing the antimicrobial properties of related compounds against Staphylococcus epidermidis. The results indicated significant growth inhibition at concentrations as low as 1000 µg/mL .

Q & A

Q. What are the key synthetic routes for Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate, and what methodological considerations are critical for yield optimization?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzo[d]thiazole intermediate via cyclization of 4,7-dimethyl-2-aminothiophenol with a carbonyl source under acidic conditions .
  • Step 2 : Coupling the benzo[d]thiazole moiety to a piperidine ring via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like DIAD (diisopropyl azodicarboxylate) .
  • Step 3 : Esterification of the oxobutanoate group using ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) .
    Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency, and employ column chromatography or recrystallization for purification .

Q. What spectroscopic and chromatographic techniques are essential for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the piperidine ring conformation, ester group placement, and aromatic proton environments .
  • HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Validation of molecular ion peaks and fragmentation patterns to verify the molecular formula .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinases) .
  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data across different studies?

  • Meta-Analysis : Compare experimental variables (e.g., cell line specificity, assay conditions) from independent studies .
  • Dose-Response Curves : Validate activity thresholds using multiple concentrations and replicate experiments to rule out false positives .
  • Structural Confirmation : Re-examine compound purity via XRD or 2D NMR (e.g., NOESY) to ensure structural integrity .

Q. What computational strategies are effective for predicting target interactions and selectivity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with potential targets (e.g., PI3Kγ or EGFR) .
  • QSAR Modeling : Correlate substituent modifications (e.g., halogenation of the benzo[d]thiazole ring) with activity trends using descriptors like logP and H-bond acceptors .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Substituent Variation : Synthesize analogs with modifications to the benzo[d]thiazole (e.g., -CF₃ instead of -CH₃) or piperidine (e.g., N-methylation) .
  • Bioisosteric Replacement : Replace the ester group with amides or carbamates to evaluate metabolic stability .
  • Pharmacophore Mapping : Identify critical moieties (e.g., hydrogen-bond donors in the piperidine ring) using MOE or Discovery Studio .

Q. What are the methodological challenges in elucidating its metabolic stability and degradation pathways?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Forced Degradation Studies : Expose the compound to hydrolytic (acid/base), oxidative (H₂O₂), and photolytic conditions to identify degradation products .
  • Stability-Indicating Methods : Develop validated HPLC methods to quantify intact compound under stress conditions .

Q. How can researchers resolve discrepancies in reported enzyme inhibition mechanisms?

  • Kinetic Studies : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
  • Biophysical Validation : Surface plasmon resonance (SPR) or ITC to measure binding affinities and stoichiometry .
  • Mutagenesis : Engineer enzyme variants (e.g., kinase catalytic domain mutants) to confirm binding site residues .

Q. What advanced techniques are recommended for target deconvolution in phenotypic screening?

  • Chemical Proteomics : Use affinity-based pull-down assays with biotinylated probes to identify cellular targets .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint genes essential for compound activity .
  • Thermal Shift Assays (TSA) : Monitor protein thermal stability shifts upon compound binding .

Q. How can synergistic effects with existing therapeutics be systematically investigated?

  • Combination Index (CI) : Calculate CI values using Chou-Talalay method in cell viability assays .
  • Mechanistic Synergy : Co-treatment with known inhibitors (e.g., cisplatin for cancer) and assess apoptotic markers (e.g., caspase-3 activation) .
  • Transcriptomics : RNA-seq to identify pathway crosstalk (e.g., MAPK and PI3K/Akt) upon combination therapy .

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